molecular formula C12H11N7O3 B11005448 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(1H-tetrazol-5-yl)acetamide

2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(1H-tetrazol-5-yl)acetamide

Cat. No.: B11005448
M. Wt: 301.26 g/mol
InChI Key: SCAUPERNGZAGOF-UHFFFAOYSA-N
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Description

2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-(1H-1,2,3,4-TETRAAZOL-5-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzodiazepines and tetrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-(1H-1,2,3,4-TETRAAZOL-5-YL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include benzodiazepine derivatives and tetrazole precursors. Common reaction conditions may involve:

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

    Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI)

    Reagents: Sodium azide (NaN3), acetic anhydride (Ac2O)

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazepine ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its potential as a biochemical probe or inhibitor is of particular interest.

Medicine

Medicinally, the compound is investigated for its potential therapeutic effects. It may exhibit activity as an anxiolytic, anticonvulsant, or anti-inflammatory agent, among other pharmacological properties.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-(1H-1,2,3,4-TETRAAZOL-5-YL)ACETAMIDE involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to GABA receptors in the central nervous system

    Enzymes: Inhibition of specific enzymes involved in metabolic pathways

    Pathways: Modulation of signaling pathways related to inflammation or cell proliferation

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Tetrazole Derivatives: Compounds containing the tetrazole ring, often used in medicinal chemistry for their bioactivity.

Uniqueness

What sets 2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-(1H-1,2,3,4-TETRAAZOL-5-YL)ACETAMIDE apart is its dual functionality, combining the properties of both benzodiazepines and tetrazoles. This unique structure may confer distinct pharmacological effects and broaden its range of applications.

Properties

Molecular Formula

C12H11N7O3

Molecular Weight

301.26 g/mol

IUPAC Name

2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(2H-tetrazol-5-yl)acetamide

InChI

InChI=1S/C12H11N7O3/c20-9(15-12-16-18-19-17-12)5-8-11(22)13-7-4-2-1-3-6(7)10(21)14-8/h1-4,8H,5H2,(H,13,22)(H,14,21)(H2,15,16,17,18,19,20)

InChI Key

SCAUPERNGZAGOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CC(=O)NC3=NNN=N3

Origin of Product

United States

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